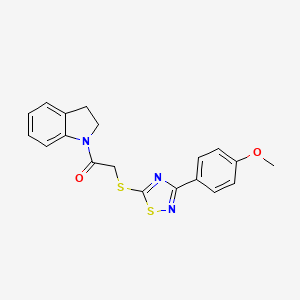

1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Description

1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a heterocyclic compound featuring an indoline moiety linked via a thioether bridge to a 1,2,4-thiadiazol ring substituted with a 4-methoxyphenyl group. This structure combines electron-rich aromatic systems (indoline and methoxyphenyl) with a sulfur-containing heterocycle (1,2,4-thiadiazol), which may confer unique physicochemical and biological properties.

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-24-15-8-6-14(7-9-15)18-20-19(26-21-18)25-12-17(23)22-11-10-13-4-2-3-5-16(13)22/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNJOBSENVPGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiadiazole Ring: Starting with a precursor such as 4-methoxybenzohydrazide, the thiadiazole ring is formed through cyclization reactions involving sulfur sources and oxidizing agents.

Attachment of the Indoline Moiety: The indoline group is introduced via nucleophilic substitution reactions, often using indoline and a suitable leaving group.

Final Coupling Reaction: The final step involves coupling the thiadiazole and indoline intermediates through a thioether linkage, typically using reagents like thiols and base catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for substitution reactions.

Major Products:

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has diverse applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biology: Used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

Mécanisme D'action

The mechanism of action of 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogues with 1,2,4-Thiadiazol and Thioether Linkages

2.1.1. 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone (12a)

- Structure : Replaces the 1,2,4-thiadiazol with a 1,2,4-triazol ring.

- Synthesis : Prepared via nucleophilic substitution of α-halogenated ketones with triazole-thiols under basic conditions, yielding 94% purity .

- Properties : Exhibits strong C=O stretching at 1596 cm⁻¹ (FT-IR) and aromatic proton signals at δ 8.03 ppm (¹H NMR) .

2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

- Structure: Features a pteridinone core instead of indoline, linked to a thioether and pyrazole.

- Activity : Reported as a CDK5/p25 inhibitor, highlighting the role of methoxyphenyl groups in kinase targeting .

- Comparison: The pteridinone system may enhance π-π stacking interactions in biological targets compared to the planar thiadiazol ring.

Compounds with Indoline or Related Moieties

2.2.1. 2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- Structure: Contains a dihydroisoquinoline group instead of indoline.

- Synthesis : Utilizes nucleophilic substitution of α-halogenated ketones with triazole-thiols, analogous to methods in .

- Comparison: The dihydroisoquinoline moiety may offer improved lipophilicity compared to indoline, affecting membrane permeability.

2.2.2. 1-(3,4-Dihydroxyphenyl)-2-{(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio}ethanone

- Structure : Substitutes indoline with a catechol (3,4-dihydroxyphenyl) group.

- Activity: Inhibits CARP-1/NEMO binding, demonstrating the importance of phenolic groups in protein-protein interaction modulation .

- Comparison : The catechol group introduces hydrogen-bonding capacity, which is absent in the methoxyphenyl-substituted target compound.

Q & A

Q. What strategies improve regioselectivity in thiadiazole ring formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.